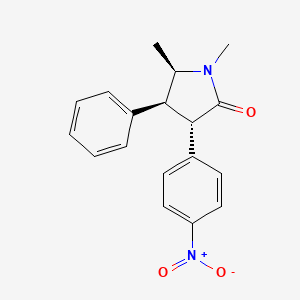
(3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one is a chiral pyrrolidinone derivative. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple stereocenters and functional groups makes this compound an interesting subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a γ-lactam.
Introduction of Substituents: The methyl, nitrophenyl, and phenyl groups can be introduced through various substitution reactions, often involving reagents like methyl iodide, nitrobenzene, and bromobenzene.
Chiral Resolution: The stereochemistry of the compound can be controlled through the use of chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
High-Pressure Reactions: To increase reaction rates and yields.
Purification Techniques: Such as crystallization or chromatography to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield nitro derivatives or carboxylic acids.
Reduction: May yield amines or alcohols.
Substitution: May yield various substituted pyrrolidinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereoselective reactions.
Biology
In biology, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of pyrrolidinone are often explored for their pharmacological potential. They may act as enzyme inhibitors, receptor agonists, or antagonists.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity. The nitrophenyl group could be involved in electron transfer processes, while the pyrrolidinone ring might interact with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S,5R)-1,5-Dimethyl-3-(4-aminophenyl)-4-phenylpyrrolidin-2-one: Similar structure but with an amino group instead of a nitro group.
(3S,4S,5R)-1,5-Dimethyl-3-(4-methylphenyl)-4-phenylpyrrolidin-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one makes it unique compared to its analogs. This group can participate in specific chemical reactions and interactions that other substituents cannot, potentially leading to unique biological or chemical properties.
Propriétés
Numéro CAS |
823785-99-5 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
(3S,4S,5R)-1,5-dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-12-16(13-6-4-3-5-7-13)17(18(21)19(12)2)14-8-10-15(11-9-14)20(22)23/h3-12,16-17H,1-2H3/t12-,16-,17-/m1/s1 |
Clé InChI |
LYICQMAFRVAWAC-CSMYWGQOSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@H](C(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canonique |
CC1C(C(C(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



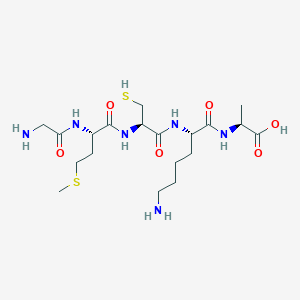
![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)
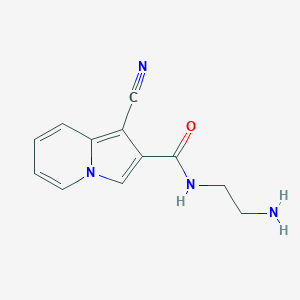

![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)
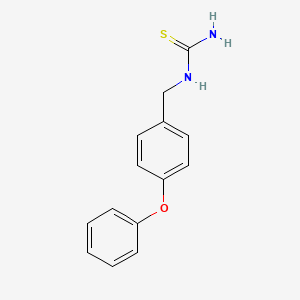

![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)
![(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14217398.png)
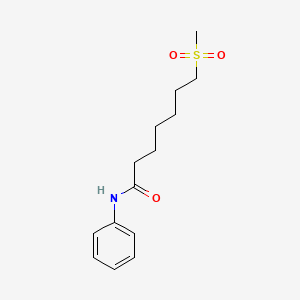


![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
